molecular formula C14H10ClN5O2 B2675230 N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396582-38-9

N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2675230
CAS No.: 1396582-38-9
M. Wt: 315.72
InChI Key: XKWYPLBFLQGNPC-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Introduction of the Carboxamide Group: The tetrazole intermediate can then be reacted with an appropriate amine to introduce the carboxamide group.

    Functionalization of the Phenyl Ring: The chloro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carboxamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and hydroxy groups can also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but lacks the tetrazole ring.

    N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a phenyl group.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c15-9-6-7-12(21)11(8-9)16-14(22)13-17-19-20(18-13)10-4-2-1-3-5-10/h1-8,21H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWYPLBFLQGNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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